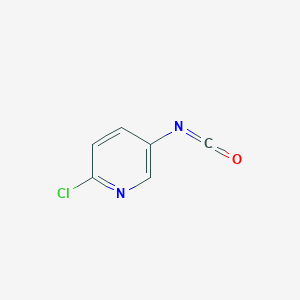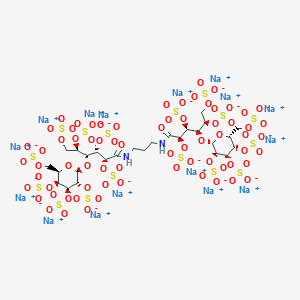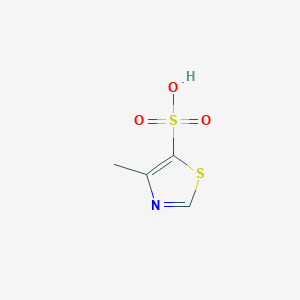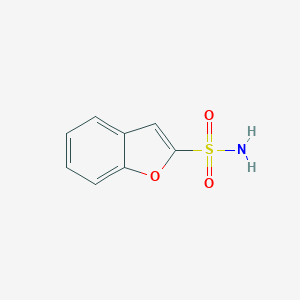
1-Benzofuran-2-sulfonamide
Vue d'ensemble
Description
Acide 2-(2-méthylbenzamido)acétique : Acide 2-méthylhippurique ou Acide O-tolurique , est une acyl glycine. Les acyl glycines sont généralement des métabolites mineurs des acides gras. Ce composé est un métabolite du xylène, un hydrocarbure aromatique largement utilisé comme solvant . Il peut être détecté dans l'urine et est utilisé pour diagnostiquer les troubles associés à la bêta-oxydation mitochondriale des acides gras .
Applications De Recherche Scientifique
Chimie : L'acide 2-(2-méthylbenzamido)acétique est utilisé comme étalon de référence en chimie analytique pour la détection et la quantification de l'exposition au xylène .
Biologie : Le composé est étudié pour son rôle en tant que biomarqueur dans les fluides biologiques, aidant au diagnostic des troubles métaboliques .
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles dans le traitement des troubles métaboliques liés à la bêta-oxydation mitochondriale des acides gras .
Industrie : Il est utilisé dans l'industrie chimique pour la synthèse de divers dérivés et comme intermédiaire en synthèse organique .
5. Mécanisme d'Action
L'acide 2-(2-méthylbenzamido)acétique exerce ses effets en agissant comme métabolite dans la voie de la bêta-oxydation mitochondriale des acides gras. Il est impliqué dans la dégradation des acides gras pour produire de l'énergie. Le composé cible des enzymes de la voie de la bêta-oxydation, facilitant la conversion des acides gras en acétyl-CoA, qui pénètre dans le cycle de l'acide citrique pour la production d'énergie .
Orientations Futures
Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They have been found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, there is considerable focus on the discovery of new drugs in the fields of drug invention and development .
Mécanisme D'action
2-(2-Methylbenzamido)acetic acid exerts its effects by acting as a metabolite in the mitochondrial fatty acid beta-oxidation pathway. It is involved in the breakdown of fatty acids to produce energy. The compound targets enzymes in the beta-oxidation pathway, facilitating the conversion of fatty acids into acetyl-CoA, which enters the citric acid cycle for energy production .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de l'acide 2-(2-méthylbenzamido)acétique implique la réaction de l'acide 2-méthylbenzoïque avec la glycine en présence d'un agent de couplage tel que le dicyclohexylcarbodiimide (DCC) et d'un catalyseur comme la 4-diméthylaminopyridine (DMAP). La réaction a généralement lieu dans un solvant organique comme le dichlorométhane à température ambiante .
Méthodes de Production Industrielle : Le processus de synthèse peut être mis à l'échelle en optimisant les conditions de réaction, telles que la température, le solvant et la concentration du catalyseur, afin d'obtenir des rendements et une pureté plus élevés .
Analyse Des Réactions Chimiques
Types de Réactions:
Oxydation : L'acide 2-(2-méthylbenzamido)acétique peut subir des réactions d'oxydation pour former les acides carboxyliques correspondants.
Réduction : La réduction du groupe amide peut donner des amines primaires.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe amide peut être remplacé par d'autres nucléophiles.
Réactifs et Conditions Communes:
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH₄) sont utilisés.
Substitution : Des nucléophiles tels que les ions hydroxyde (OH⁻) ou les amines peuvent être utilisés en conditions basiques.
Principaux Produits:
Oxydation : Formation d'acides carboxyliques.
Réduction : Formation d'amines primaires.
Substitution : Formation d'amides substitués ou d'autres dérivés.
Comparaison Avec Des Composés Similaires
Composés Similaires:
Acide hippurique : Une acyl glycine similaire, mais sans le groupe méthyle sur le cycle benzénique.
Acide benzamidoacétique : Structure similaire mais sans la substitution méthyle sur le cycle benzénique.
Unicité : L'acide 2-(2-méthylbenzamido)acétique est unique en raison de son rôle spécifique en tant que métabolite du xylène et de ses applications diagnostiques dans la détection de l'exposition au xylène et des troubles métaboliques .
Propriétés
IUPAC Name |
1-benzofuran-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBECZJTWMSIKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444336 | |
| Record name | 2-BENZOFURANSULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124043-72-7 | |
| Record name | 2-BENZOFURANSULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


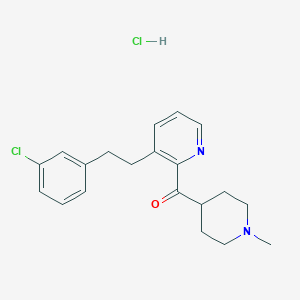


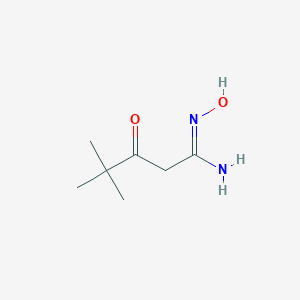
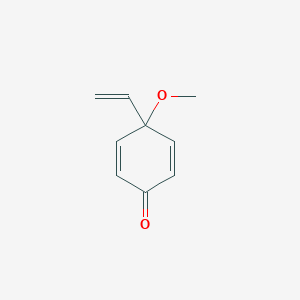
![N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide](/img/structure/B55591.png)
